molecular formula C16H25N3O3S B4506392 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide

Cat. No.: B4506392
M. Wt: 339.5 g/mol
InChI Key: HBPZJZURCUPENG-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H25N3O3S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16166284 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antibacterial Activity : Sulfonamides, including compounds similar to the specified chemical, have been synthesized and evaluated for their antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).
  • Biologically Active Derivatives : Derivatives of the specified compound have been synthesized and evaluated for their bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Khalid et al., 2013).
  • Anti-Acetylcholinesterase Activity : Certain piperidine derivatives have shown significant anti-acetylcholinesterase activity, indicating potential in treating conditions like dementia (Sugimoto et al., 1990).

Chemical Reactions and Properties

  • Nucleophilic Substitution Reactions : Studies on the substitution reactions of similar compounds have contributed to the understanding of reaction mechanisms in organic chemistry (Sekiguchi et al., 1988).
  • Polymer Chemistry : Compounds with related structural features have been used in the preparation and characterization of polymers, contributing to materials science (Hsiao & Huang, 1997).
  • Sulfur-Nitrogen Chemistry : The compound falls within the scope of sulfur-nitrogen chemistry, which includes a range of studies on sulfenamides and related compounds (Davis, 2006).

Miscellaneous Applications

  • Fluorescent Molecular Probes : Some derivatives of the specified compound have been used in developing fluorescent molecular probes for biological research (Diwu et al., 1997).
  • Investigations in Tautomerism : Research on the tautomeric behavior of similar sulfonamide derivatives has implications for pharmaceutical and biological activities (Erturk et al., 2016).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-7-5-9-15(13(12)2)17-16(20)14-8-6-10-19(11-14)23(21,22)18(3)4/h5,7,9,14H,6,8,10-11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPZJZURCUPENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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